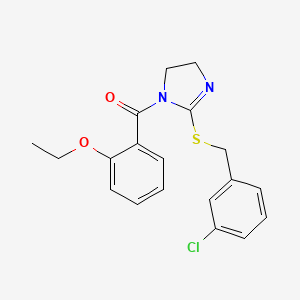

![molecular formula C6H11NO B2469008 5-氮杂螺[2.4]庚烷-7-醇 CAS No. 944258-72-4](/img/structure/B2469008.png)

5-氮杂螺[2.4]庚烷-7-醇

描述

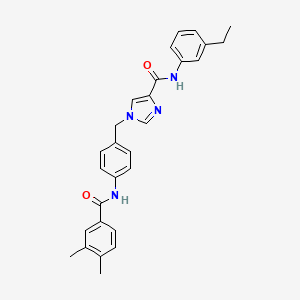

5-Azaspiro[2.4]heptan-7-ol is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is white to yellow solid in its physical form . It is used as a reactant in the preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators .

Synthesis Analysis

The synthesis of 5-Azaspiro[2.4]heptan-7-ol involves several steps. One method involves the reduction of the carbonyl group of the lactam of a compound to methylene under the action of a reducing agent . Another method involves the use of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold .Molecular Structure Analysis

The InChI code for 5-Azaspiro[2.4]heptan-7-ol is 1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

5-Azaspiro[2.4]heptan-7-ol is used as a reactant in the preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators . This indicates that it can participate in chemical reactions to form more complex compounds.Physical And Chemical Properties Analysis

5-Azaspiro[2.4]heptan-7-ol is a white to yellow solid . It has a molecular weight of 113.16 and a molecular formula of C6H11NO .科学研究应用

抗菌剂

5-氮杂螺[2.4]庚烷-7-醇已被用于合成新型手性喹诺酮,对革兰氏阳性和革兰氏阴性细菌表现出强效的抗菌活性。这些喹诺酮的立体化学结构活性关系研究表明,在某些立体异构体中具有增强的效力,其中一种特定化合物DU-6859a表现出中等亲脂性和有利的药代动力学特性 (Kimura et al., 1994)。另一项研究设计并合成了对呼吸道病原体,包括肺炎链球菌和金黄色葡萄球菌,以及多药耐药和喹诺酮耐药菌株具有强效抗菌活性的化合物 (Odagiri et al., 2013)。

多巴胺D3受体拮抗剂

一系列1,2,4-三唑基5-氮杂螺[2.4]庚烷被开发为有效且选择性的多巴胺D3受体拮抗剂。这些化合物在首选识别和早期首选优化阶段被表征其药代动力学特性和对hERG通道的选择性 (Micheli et al., 2016)。

JAK1选择性抑制剂

化合物(R)-3-(7-(甲基(7H-吡咯[2,3-d]嘧啶-4-基)氨基)-5-氮杂螺[2.4]庚烷-5-基)-3-氧代丙腈被鉴定为JAK1选择性抑制剂,设计基于托法替尼的7-去嘌呤和5-氮杂螺[2.4]庚烷-7-胺的组合 (Chough et al., 2018)。

俄利昔康受体拮抗剂

5-氮杂螺[2.4]庚烷被发现为有效的俄利昔康1和俄利昔康2受体拮抗剂,表现出低细胞色素P450抑制潜力以及在大鼠中良好的脑透过性和口服生物利用度 (Stasi et al., 2013)。

多样性导向合成

通过多组分缩合合成了5-氮杂螺[2.4]庚烷,并转化为官能化的吡咯烷,哌啶和氮杂庚烷,对化学驱动的药物发现具有相关性 (Wipf et al., 2004)。

合成角螺环氮杂丙烷

合成新型角螺[3.3]庚烷涉及在螺环结构中构建四元环,有助于药物发现工作 (Guerot et al., 2011)。

亲脂性修饰

5-氮杂螺[3.3]庚烷被分析作为吗啉,哌啶和哌嗪在药物化学中的替代物,揭示了降低亲脂性的潜力 (Degorce et al., 2019)。

氨基酸的合成

合成了6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸和2-氮杂螺[3.3]庚烷-6-羧酸,用于化学,生物化学和药物设计 (Radchenko et al., 2010)。

对映选择性合成

保护的乙基1-(2-氨基乙酰)环丙烷羧酸酯的不对称氢化允许(S)-7-氨基-5-氮杂螺[2.4]庚烷的对映选择性合成,这是喹诺酮抗菌剂的关键中间体 (Yao et al., 2011)。

属性

IUPAC Name |

5-azaspiro[2.4]heptan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIQRZLQBMERJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.4]heptan-7-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)

![1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2468933.png)

![N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2468934.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)

![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2468944.png)

![ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468948.png)